4,8,12,16-Tetraazaeicosane-1,20-diamine
Description
Properties
CAS No. |
133416-04-3 |
|---|---|
Molecular Formula |
C16H40N6 |
Molecular Weight |
316.53 g/mol |
IUPAC Name |
N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-1-2-9-19-11-4-13-21-15-6-16-22-14-5-12-20-10-3-8-18/h19-22H,1-18H2 |
InChI Key |
VJJWUYZASSXYHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNCCCNCCCNCCCN)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Nitrogen Positioning: The isomers differ in the placement of nitrogen atoms at positions 12/16 vs. 12/17 or 13/12. This minor structural variation may influence their binding affinity to biological targets, such as DNA or enzymes, though direct comparative studies are lacking in the literature.
Biological Sources: All three compounds are associated with extremophiles (thermophilic bacteria) and spider venoms, suggesting evolutionary conservation of polyamines in stress adaptation or venom toxicity .
Synthetic Accessibility: No direct synthesis protocols for these specific compounds are reported in the provided evidence.
Functional Analogues in Polyamine Chemistry
Branched Polyamines
DAB-AM-8 (CAS: 154487-83-9), a branched polyamine with a tetraazaeicosane backbone, features additional aminopropyl groups at positions 4, 8, 13, and 15. Its molecular formula (C₄₀H₉₆N₁₄) and higher nitrogen content distinguish it from linear isomers. DAB-AM-8 is synthetically derived and used in dendrimer chemistry for drug delivery applications .
Cyclic Polyamines
1,5,10,14-Tetraazacyclooctadecane (CAS: 68966-28-9) shares a similar nitrogen count but adopts a cyclic structure. Cyclic polyamines exhibit enhanced metal-chelation properties compared to linear analogs, making them valuable in catalysis and MRI contrast agents .
Gaps in Current Knowledge
- Comparative Bioactivity: No studies directly compare the enzymatic inhibition, cytotoxicity, or thermal stability of this compound with its isomers.
- Synthetic Pathways : Detailed synthetic protocols for these compounds are absent in the reviewed literature.
Q & A
Q. Can AI-driven platforms enhance the compound’s application in supramolecular chemistry?
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